molecular formula C13H15BF2O3 B8209148 3,4-Difluoro-5-formylphenylboronic acid pinacol ester

3,4-Difluoro-5-formylphenylboronic acid pinacol ester

Cat. No.: B8209148
M. Wt: 268.07 g/mol
InChI Key: BRRLFWVTKKVLDW-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-formylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of boronic acid and pinacol ester groups, which make it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-formylphenylboronic acid pinacol ester typically involves the reaction of 3,4-difluoro-5-formylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-formylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Hydrolysis: Under acidic or basic conditions, the pinacol ester can be hydrolyzed to yield the free boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

    Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

    Boronic Acids: Resulting from oxidation or hydrolysis of the boronic ester group.

Scientific Research Applications

3,4-Difluoro-5-formylphenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-formylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product. The boronic ester group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4-formylphenylboronic acid pinacol ester
  • 3,5-Difluorophenylboronic acid pinacol ester
  • 3-Fluoro-4-pyridineboronic acid pinacol ester

Uniqueness

3,4-Difluoro-5-formylphenylboronic acid pinacol ester is unique due to the presence of both formyl and difluoro substituents on the phenyl ring. These substituents enhance the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)11(16)10(15)6-9/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRLFWVTKKVLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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